![molecular formula C14H17N3O B1324302 8-苄基-1,3,8-三氮杂螺[4.5]癸-1-烯-4-酮 CAS No. 1017789-30-8](/img/structure/B1324302.png)

8-苄基-1,3,8-三氮杂螺[4.5]癸-1-烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

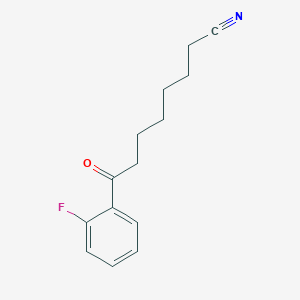

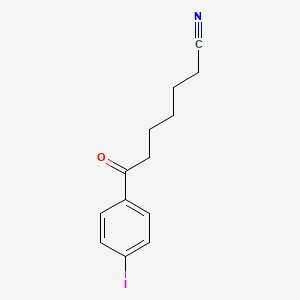

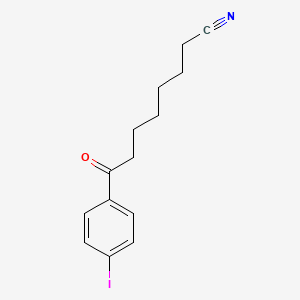

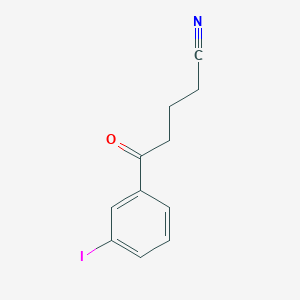

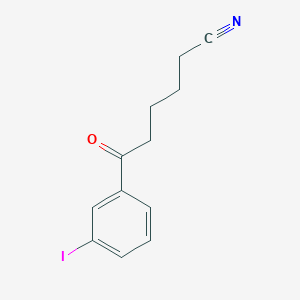

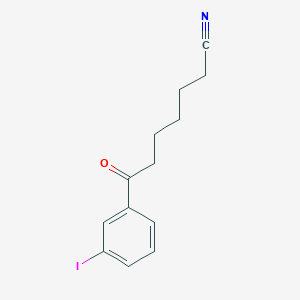

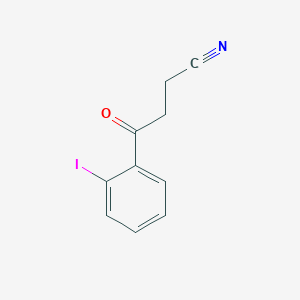

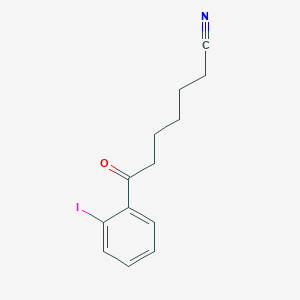

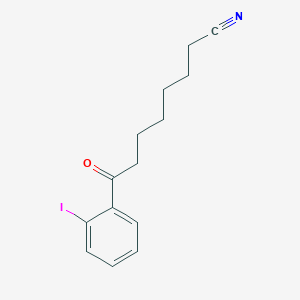

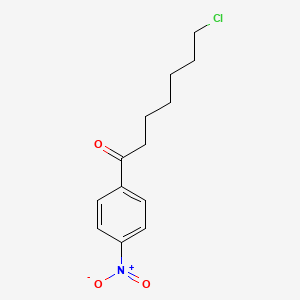

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular formula of C14H17N3O and a molecular weight of 243.3 .

Synthesis Analysis

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves heating a solution of 4-amino-1-benzylpiperidine-4-carboxamide in triethoxymethane at 145°C for 16 hours . The resulting oil is diluted in water and the aqueous layer is extracted twice with ethyl acetate. The organic phases are washed with water and brine, and the combined organic layers are dried over sodium sulfate, filtered, and evaporated to give a pale orange oil .Molecular Structure Analysis

The molecular structure of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is characterized by a spiro configuration, which is a type of chemical compound where two rings share a single atom .Chemical Reactions Analysis

The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is involved in the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one . This reaction is characterized by the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Physical And Chemical Properties Analysis

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

Cancer Research: Inhibiting Tumor Cell Migration and Invasion

This compound has shown potential in cancer research, particularly in inhibiting the migration and invasion of PC3 prostate cancer cells. A study utilizing molecular docking and biological assays demonstrated the molecule’s effect on tumor cell migration and invasion, suggesting its role as a promising anticancer agent .

Immunoregulation: Modulating Inflammatory Responses

Azaspiran-type molecules, which include “8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one,” have been associated with immunoregulatory capacities. They have shown to decrease inflammatory responses, thereby improving bone integrity preservation in murine models with rheumatoid arthritis .

Apoptosis Induction: Activation of Pro-apoptotic Proteins

In myeloma cells, similar structures to this compound have exhibited anti-proliferative and anti-angiogenic properties. They activate pro-apoptotic proteins such as caspase-3 and -8 and modulate processes through the inhibition of Akt and STAT3 phosphorylation .

Vascular Research: Inhibition of VEGF and IL-6 Production

The compound has been noted for its ability to decrease the production of vascular endothelial growth factor (VEGF) and interleukin 6 (IL-6), which are critical in the formation of new blood vessels and inflammation, respectively .

Neurodegenerative Diseases: Potential Therapeutic Applications

Necroptosis inhibitors, which include this compound, have mechanisms of action that could be therapeutic in neurodegenerative diseases. Necroptosis is a form of programmed cell death involved in various pathophysiological disorders, including neurodegenerative diseases .

Antimicrobial Activities: Targeting Bacterial Strains

Compounds with a similar structure have displayed noteworthy activity against various bacterial strains. This suggests that “8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” could be explored for its antimicrobial properties .

Synthesis and Characterization: Chemical Analysis

The synthesis and characterization of compounds related to “8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” are crucial for understanding their chemical properties and potential applications in various fields of research .

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRPQBDFNGEGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629282 |

Source

|

| Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

CAS RN |

1017789-30-8 |

Source

|

| Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。